molecular formula C8H13NO3 B2669591 Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 2225144-17-0

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2669591
CAS No.: 2225144-17-0
M. Wt: 171.196
InChI Key: ZMSKRZYFEYIGCB-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a versatile dihydropyridine (DHP) derivative designed for advanced pharmaceutical research and organic synthesis. The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in blockbuster drugs like nifedipine and amlodipine . Its biological significance is further underscored by its close structural resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme, which plays a critical role in biological oxidation-reduction reactions . This compound is functionally characterized as a key synthetic intermediate. The carboxylate methyl ester group offers a handle for further functionalization via hydrolysis or amidation, while the hydroxymethyl moiety can undergo oxidation, esterification, or etherification, making this building block highly valuable for constructing more complex molecular architectures. Researchers utilize this and related DHP cores as precursors in the synthesis of natural product alkaloids and other bioactive molecules, including the development of compounds with potential cardiovascular and neurological activities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKRZYFEYIGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that dihydropyridine derivatives exhibit significant antioxidant activities. Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for conditions like neurodegenerative diseases and cancer.

Pharmacological Activities
The compound has shown promise in various pharmacological activities, including:

  • Antihypertensive Effects : Dihydropyridines are well-known for their calcium channel blocking properties, making them effective in treating hypertension.
  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy agents against drug-resistant tumors .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through:

  • Reactions with Electrophiles : The hydroxymethyl group can undergo further functionalization to yield more complex structures.
  • Formation of Esters and Amides : The carboxylate moiety allows for the formation of esters and amides, which are essential in drug development and agrochemicals .

Material Science

Polymer Chemistry
The compound is also explored for its potential in polymer chemistry. Its reactive functional groups can be incorporated into polymer chains, leading to new materials with tailored properties. For instance:

  • Conductive Polymers : Dihydropyridine derivatives can enhance the conductivity of polymers when used as dopants.
  • Biodegradable Plastics : The incorporation of such compounds may lead to the development of environmentally friendly materials that degrade more easily than conventional plastics.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. Results showed a significant reduction in oxidative stress markers in vitro, supporting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anticancer Efficacy

In a preclinical trial, this compound was combined with traditional chemotherapeutics to assess its efficacy against resistant cancer cell lines. The combination therapy resulted in enhanced cell death compared to monotherapy, indicating a synergistic effect that warrants further investigation.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the derivative and its intended application. For example, in cardiovascular applications, the compound may interact with ion channels to modulate heart function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Functional Groups Notable Properties
Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate (Target) 5-(hydroxymethyl), 1-(methyl ester) Hydroxymethyl, ester Hypothesized higher hydrophilicity; potential for further oxidation or coupling
Methyl (S)-2-ethyl-6-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (4a) 4-oxo, 2-ethyl, 6-methyl Oxo, ester High enantiomeric excess (98% ee); used in asymmetric synthesis
tert-Butyl 4-oxo-6-phenyl-3,4-dihydropyridine-1(2H)-carboxylate (44d) 4-oxo, 6-phenyl Oxo, tert-butyl ester Palladium-catalyzed synthesis (74% yield); aryl group enhances π-π interactions
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate 5-methyl Methyl, tert-butyl ester Lower polarity; CAS 13361-34-7; used in peptide modifications
tert-Butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate 5-(triflyloxy) Trifluoromethylsulfonyl, tert-butyl Electrophilic intermediate for cross-coupling; commercial availability

Physicochemical and Spectral Properties

  • Hydroxymethyl Group : Expected ¹H NMR signals at δ 3.5–4.5 (CH₂OH) and ¹³C NMR at δ 60–65 (CH₂OH), contrasting with methyl (δ ~1.5–2.5 in ¹H) or triflyloxy groups (δ ~120 in ¹³C for CF₃) .
  • Ester Groups : Methyl esters (¹³C δ ~165–170) are more electron-withdrawing than tert-butyl esters (δ ~150–155), influencing ring electronics and reactivity .

Data Tables

Table 2: NMR Spectral Data Highlights

Compound ¹H NMR Key Shifts (δ, ppm) ¹³C NMR Key Shifts (δ, ppm)
tert-Butyl 44d 7.41–7.30 (m, 5H, Ar-H), 5.59 (s, 1H) 194.9 (C=O), 157.7 (ester C=O)
Methyl 4a (analog) Not reported Not reported
tert-Butyl 5-triflyloxy-3o’ 4.19 (t, J = 5.9 Hz, 2H) 113.2 (CF₃SO₃), 82.4 (tert-butyl C)

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., hydroxymethyl) increase solubility but may reduce stability compared to tert-butyl esters.
  • Catalytic Efficiency : Palladium catalysts favor aryl coupling (e.g., 44d), while copper systems enable stereocontrol (e.g., 4a).
  • Functionalization Potential: The hydroxymethyl group in the target compound offers avenues for oxidation (to carboxylic acids) or conjugation (e.g., esterification).

Biological Activity

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 169.16 g/mol

The compound features a dihydropyridine ring with a hydroxymethyl group and a carboxylate ester, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including:

  • Condensation Reactions : Utilizing aldehydes and amines in the presence of catalysts.
  • Reduction Processes : Converting corresponding pyridine derivatives through reduction techniques.

These methods yield compounds that can be further modified to enhance their biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess anticancer properties . For instance, compounds derived from similar dihydropyridine structures have shown efficacy against several cancer cell lines, including:

  • HeLa Cells (cervical cancer)
  • HepG2 Cells (liver cancer)
  • Vero Cells (normal kidney cells)

In vitro assays indicated that these compounds could inhibit cancer cell proliferation with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity . Studies showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antitumor Activity : A derivative exhibited significant antitumor activity in mice bearing L1210 leukemia, outperforming standard chemotherapeutics .
  • Antibacterial Efficacy : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerHeLa, HepG2~10-20 µM
AntibacterialS. aureus, E. coli<100 µg/mL

Q & A

Q. What are the common synthetic routes for Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis often involves palladium-catalyzed cross-coupling or functionalization of dihydropyridine precursors. For example, tert-butyl-protected dihydropyridines (e.g., tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) can undergo boronic acid coupling (e.g., phenylboronic acid) under palladium catalysis to introduce aryl groups at the 6-position . Optimization includes adjusting stoichiometry (1.5 equiv boronic acid), solvent polarity (n-pentane:ether mixtures), and temperature to minimize side reactions like ester hydrolysis. Yields up to 74% have been reported for analogous compounds .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Key signals include the dihydropyridine ring protons (δ ~2.5–4.2 ppm for CH2 groups), hydroxymethyl protons (δ ~3.7–4.2 ppm), and ester carbonyl (δ ~165–170 ppm). For example, tert-butyl analogs show distinct tert-butyl signals at δ 1.05 ppm (9H, s) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with calculated exact masses (e.g., 296.1263 for C16H19NNaO3) .
  • IR : Ester C=O stretches (~1700–1750 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer: Dihydropyridine derivatives are sensitive to oxidation and hydrolysis. Store under inert gas (N2/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the ester or oxidize the dihydropyridine ring . Stability studies on similar compounds recommend monitoring via TLC or HPLC for decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model the triplet-state energy of the dihydropyridine core, predicting its participation in photoclick reactions. For example, thiophene-substituted analogs exhibit enhanced photoreactivity (k2 up to 0.16 M⁻¹s⁻¹) due to lowered triplet-state energy, enabling applications in bioorthogonal chemistry . Solvent effects (e.g., acetonitrile vs. DMSO) and substituent electronic profiles (hydroxymethyl vs. trifluoromethyl) should be parameterized to refine predictions .

Q. What mechanistic insights explain contradictions in catalytic efficiency for cross-coupling reactions involving this compound?

Methodological Answer: Contradictions in catalytic yields (e.g., 62% vs. 74% for similar substrates) may arise from:

  • Steric effects : Bulky substituents (e.g., tert-butyl) hinder palladium coordination .
  • Electronic effects : Electron-withdrawing groups (e.g., ester carbonyl) reduce electron density on the dihydropyridine ring, slowing oxidative addition .
  • Side reactions : Competitive ester hydrolysis under basic conditions requires pH control . Kinetic studies (e.g., variable-time normalization analysis) can isolate these factors .

Q. How can enzymatic catalysis improve the enantioselective synthesis of derivatives?

Methodological Answer: Lipases or esterases can resolve racemic mixtures via kinetic resolution. For example, Candida antarctica lipase B (CAL-B) catalyzes enantioselective ester hydrolysis in dihydropyridines, achieving >90% ee for (S)-enantiomers . Reaction conditions (e.g., aqueous buffer pH 7.4, 37°C) and substrate engineering (e.g., introducing chiral auxiliaries) enhance selectivity .

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